molecular formula C8H10INO2S B13895686 2-Iodo-3-(isopropylsulfonyl)pyridine

2-Iodo-3-(isopropylsulfonyl)pyridine

Cat. No.: B13895686
M. Wt: 311.14 g/mol
InChI Key: WXXDDRFFAGKTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-(isopropylsulfonyl)pyridine is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the second position and an isopropylsulfonyl group at the third position of the pyridine ring

Preparation Methods

One common method is the halogenation of pyridine at the second position using iodine, followed by sulfonylation at the third position using an isopropylsulfonyl chloride reagent under appropriate reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Iodo-3-(isopropylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Iodo-3-(isopropylsulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-3-(isopropylsulfonyl)pyridine involves its interaction with molecular targets through its iodine and isopropylsulfonyl groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

2-Iodo-3-(isopropylsulfonyl)pyridine can be compared with other iodopyridine derivatives such as 2-iodopyridine and 3-iodopyridine. While all these compounds contain an iodine atom on the pyridine ring, their chemical properties and reactivity differ based on the position of the iodine atom and the presence of other substituents.

Properties

Molecular Formula

C8H10INO2S

Molecular Weight

311.14 g/mol

IUPAC Name

2-iodo-3-propan-2-ylsulfonylpyridine

InChI

InChI=1S/C8H10INO2S/c1-6(2)13(11,12)7-4-3-5-10-8(7)9/h3-6H,1-2H3

InChI Key

WXXDDRFFAGKTEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(N=CC=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.